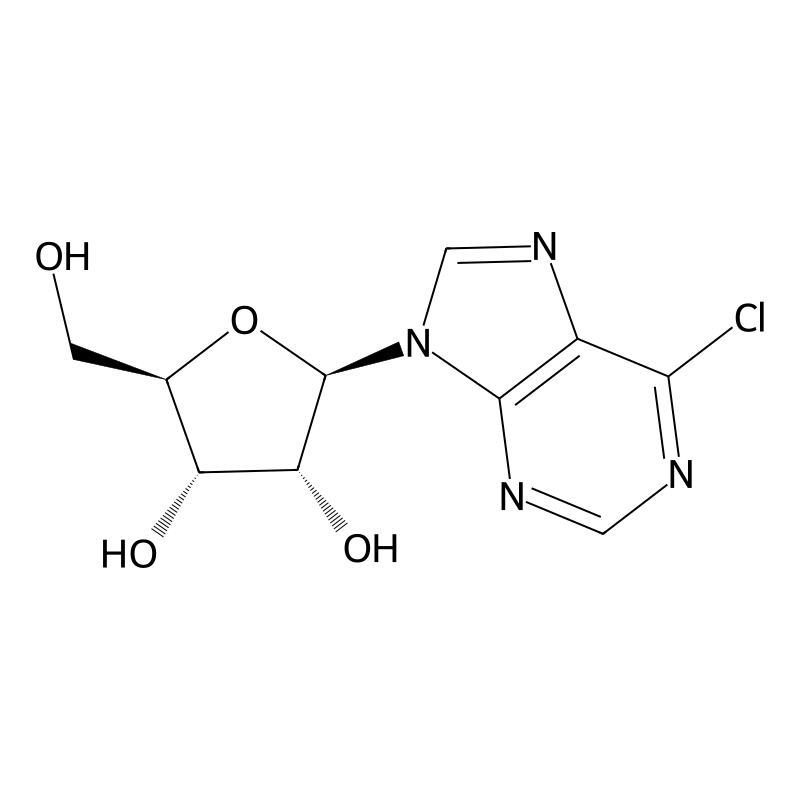

6-Chloropurine riboside

Content Navigation

Glycosylation of 6-chloropurine is plagued by poor regioselectivity and low yields (

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

6-Chloropurine riboside (CAS: 5399-87-1) is a highly reactive, pre-glycosylated purine intermediate utilized extensively in the synthesis of modified nucleosides. Its defining structural advantage is the highly electrophilic C6 position, which readily undergoes nucleophilic aromatic substitution (SNAr), combined with a stereochemically pure β-N9-ribofuranosyl linkage. For industrial and laboratory procurement, its primary value lies in its ability to drastically shorten synthetic routes for N6-, O6-, and S6-substituted adenosine and inosine analogs. By providing a pre-installed, stereocenter-perfect ribose ring and a ready-to-displace leaving group, this compound eliminates the need for harsh base activation protocols or low-yielding de novo glycosylation steps [1].

Research Fit

Substituting 6-chloropurine riboside with its free base counterpart (6-chloropurine) shifts the burden of glycosylation entirely to the buyer. Chemical glycosylation of purine bases is notorious for poor regioselectivity (yielding N7 and N9 mixtures) and poor stereoselectivity (α vs. β anomers), which necessitates complex chromatographic separations and often caps isolated yields of the desired N9-β isomer at 30–50% [1]. Conversely, attempting to use natural nucleosides like inosine as starting materials requires multi-step protection, aggressive chlorination (e.g., using POCl3), and deprotection sequences. These harsh activation steps frequently degrade the acid-sensitive ribose moiety, inflating reagent costs, increasing waste, and extending manufacturing timelines compared to using the pre-activated 6-chloropurine riboside[2].

Substitution Risk

No Glycosylation-Induced Isomerization

When synthesizing modified nucleosides, establishing the correct N9-β linkage is a major bottleneck. Procuring 6-chloropurine riboside provides a 100% pre-configured N9-β stereocenter. In contrast, performing chemical glycosylation on the 6-chloropurine free base typically results in a mixture of N7/N9 regioisomers and α/β stereoisomers, with isolated yields of the target N9-β isomer often restricted to approximately 31% even under optimized Pummerer-type conditions[1]. This pre-glycosylated advantage eliminates a highly inefficient synthetic step.

| Evidence Dimension | Isolated yield of N9-β nucleoside linkage |

| Target Compound Data | 100% pre-installed N9-β linkage (0 additional steps) |

| Comparator Or Baseline | 6-Chloropurine base + ribosyl donor (~31% isolated yield due to N7/N9 and α/β scrambling) |

| Quantified Difference | Bypasses a ~69% yield loss associated with de novo chemical glycosylation. |

| Conditions | Chemical glycosylation / Pummerer reaction conditions vs. direct procurement of the riboside. |

Procuring the pre-glycosylated riboside eliminates the most yield-limiting and purification-intensive step in nucleoside analog manufacturing.

Single-Step SNAr Efficiency

6-Chloropurine riboside is highly optimized for the rapid generation of N6-substituted adenosine libraries. Because the chlorine atom strongly activates the C6 position, nucleophilic substitution with various amines proceeds directly in a single step, achieving isolated yields between 43% and 98% under mild conditions [1]. If a buyer were to start from inosine, they would need to execute a minimum of three additional steps (global hydroxyl protection, POCl3-mediated chlorination, and subsequent deprotection), which introduces significant yield attrition and requires handling highly corrosive reagents.

| Evidence Dimension | Synthesis steps and yield for N6-modified analogs |

| Target Compound Data | 1 step, 43–98% yield via direct SNAr |

| Comparator Or Baseline | Inosine (3+ steps requiring protection, POCl3 activation, and deprotection) |

| Quantified Difference | Reduces synthetic sequence by at least 2 steps while avoiding corrosive chlorination. |

| Conditions | Direct amination in solvent vs. multi-step protection/activation protocols. |

Direct SNAr capability drastically reduces precursor waste, labor time, and the need for harsh chlorinating agents, streamlining scale-up.

Biocatalytic Transglycosylation Efficiency

For the production of valuable 2'-deoxyribonucleoside analogs (which are critical antiviral precursors), chemical deoxyribosylation is notoriously unselective. 6-Chloropurine riboside circumvents this by serving as a highly efficient base donor in enzymatic transglycosylation. Using thermophilic nucleoside phosphorylases (e.g., from Geobacillus stearothermophilus), 6-chloropurine riboside achieves up to 90% conversion to 6-chloropurine-2'-deoxyriboside [1]. This biocatalytic route offers superior stereocontrol compared to traditional chemical synthesis, which is plagued by intractable anomeric mixtures.

| Evidence Dimension | Conversion to 2'-deoxyribonucleoside analogs |

| Target Compound Data | Up to 90% conversion via enzymatic transglycosylation |

| Comparator Or Baseline | Chemical deoxyribosylation (Low β-anomer selectivity, high α-anomer byproduct formation) |

| Quantified Difference | Achieves 90% conversion with absolute β-stereoselectivity, avoiding chemical racemic mixtures. |

| Conditions | Enzymatic transglycosylation using immobilized G. stearothermophilus biocatalyst. |

Enables green, highly stereoselective biocatalytic manufacturing of 2'-deoxy antiviral precursors, minimizing downstream purification.

N6-Modified Adenosine Receptor Ligands

Due to its exceptional SNAr reactivity, 6-chloropurine riboside is the premier starting material for generating diverse libraries of N6-alkyl or N6-aryl adenosines. This direct amination bypasses the need for complex protection/deprotection schemes, making it ideal for the rapid discovery and scale-up of A1 or A3 adenosine receptor agonists and antagonists [1].

6-Thio and 6-Alkoxy Purine Analogs

The compound serves as an optimal electrophile for reactions with nucleophiles beyond amines. It readily reacts with sodium thiosulfate or alkoxides to produce 6-thioguanosine or 6-O-alkyl inosine derivatives, providing a streamlined route to these critical biochemical probes and pharmaceutical intermediates without risking ribose ring-opening side reactions [2].

2'-Deoxy Antiviral Biocatalysis

In green chemistry workflows, 6-chloropurine riboside is utilized as a highly efficient substrate for enzymatic transglycosylation. By reacting with nucleoside phosphorylases, it enables the stereoselective, high-yield production of 6-chloropurine-2'-deoxyriboside—a key intermediate for hepatitis C and SARS coronavirus antiviral agents—avoiding the toxic reagents and poor selectivity of chemical deoxyribosylation [3].

Application Fit

References

- [1] Zurita, F.V., et al. 'Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents.' Molecules, 2018.

- [2] Jacobson, K.A., et al. 'Functionalized Congeners of Adenosine: Preparation of Analogues with High Affinity for A1-Adenosine Receptors.' J Med Chem. 1985.

- [3] Fernandez-Lucas, J., et al. 'Biosynthesis of anti-HCV compounds using thermophilic microorganisms.' AMB Express, 2011.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

J6X2XJ4WJN

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Other CAS

2004-06-0

Wikipedia

Explore Compound Types

O4Si-4